molecular formula C13H11FN4 B5343750 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B5343750
M. Wt: 242.25 g/mol
InChI Key: ORWDLSSACCSDRT-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 6 and methyl groups at positions 2 and 2. The 1,2,4-triazine moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl groups on the imidazole ring may improve steric shielding and pharmacokinetic properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-9(2)17-18-7-12(16-13(18)15-8)10-3-5-11(14)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDLSSACCSDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326925
Record name 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

370575-26-1
Record name 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 2,3-dimethylimidazo[1,2-b][1,2,4]triazine-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Cyclization Reactions

Reaction TypeReagentsProductsMechanism
Imidazo Ring FormationChloroacetonitrile/DMFImidazo[1,2-b] triazine derivativesNucleophilic attack by amino groups on electrophilic carbonyl carbons, followed by cyclization .
Pyrimido FusionDimethyl malonate/THFPyrimido[3,2-b] triazin-2,4-dioneCondensation between triazine amino groups and carbonyl compounds, leading to ring closure .

Methylation

Reaction TypeReagentsProductsMechanism
Methyl Group IntroductionMeI/NaOH/EtOH2,3-Dimethyl derivativesAlkylation of amino groups or direct methylation of intermediate precursors .

Reactivity and Functionalization

The compound’s reactivity is influenced by:

  • Electron-Withdrawing Fluorine Groups : The 4-fluorophenyl substituent stabilizes intermediates and may direct electrophilic substitution reactions.

  • Fused Bicyclic Core : The imidazo-triazine system is rigid, potentially limiting certain reaction pathways but enabling selective functionalization.

  • Amino Group Reactivity : If present, amino groups could undergo acylation, hydrazinolysis, or coupling reactions (e.g., with aryl hydrazides to form fused heterocycles) .

Analytical and Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₂F₂N₄Inferred from structure
Key Spectroscopic FeaturesBase peaks in mass fragmentation patterns often correspond to fluorophenyl ions (e.g., m/z 95) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine may exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-b][1,2,4]triazines can inhibit key enzymes involved in cancer progression. The fluorinated phenyl group may enhance binding affinity to cancer-related targets due to increased lipophilicity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its mechanism of action likely involves binding to specific sites on enzymes or receptors, thereby modulating their activity. This characteristic is particularly relevant in developing therapeutic agents for diseases such as diabetes and cardiovascular disorders .

Material Science Applications

In material science, this compound is being explored for its utility in developing new materials with enhanced properties. Its unique structural features allow it to participate in various chemical reactions that can lead to novel polymers or coatings with improved thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentPotential to inhibit cancer-related enzymes
Enzyme InhibitionModulates activity of key metabolic enzymes
Material ScienceDevelopment of New MaterialsEnhances thermal stability and mechanical strength

Case Study 1: Anticancer Properties

A study conducted on derivatives of imidazo[1,2-b][1,2,4]triazines demonstrated their efficacy against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the nanomolar range against pancreatic ductal adenocarcinoma cells. This suggests a strong potential for further development as anticancer therapeutics .

Case Study 2: Enzyme Modulation

In another study focusing on metabolic pathways related to diabetes management, researchers found that compounds like this compound could effectively inhibit enzymes involved in glucose metabolism. This inhibition led to decreased glucose levels in vitro and suggests a pathway for developing new treatments for diabetes .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine and related compounds:

Compound Name Core Structure Substituents Key Pharmacological Activities Synthesis Method Reference
This compound Imidazo[1,2-b][1,2,4]triazine 4-fluorophenyl, 2,3-dimethyl Inferred: CNS modulation, anticancer* Likely cyclization/condensation
Lamotrigine 1,2,4-Triazine 2,3-Dichlorophenyl, 3,5-diamino Anticonvulsant (Na+ channel blockade) Multi-step condensation
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine Imidazo[1,2-b][1,2,4]triazine 4-Nitrophenyl, 2,3-diphenyl Structural analog; activity uncharacterized Not specified
3c: 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl Anticonvulsant (MES model selective) Cyclization of enaminonitrile
5,6-Bis(4-fluorophenyl)-3-mercapto-1,2,4-triazine 1,2,4-Triazine Bis(4-fluorophenyl), mercapto CDK2 inhibition (anticancer) Reflux with nucleophiles
CEN-092 (3,5-diamino-6-(3,5-bistrifluoromethylphenyl)-1,2,4-triazine) 1,2,4-Triazine 3,5-Bis(trifluoromethyl)phenyl IFN-γ inhibition (immunomodulatory) Multi-step functionalization

Key Observations:

Core Heterocycle Influence: The imidazo[1,2-b][1,2,4]triazine core (target compound) offers a fused bicyclic system that may enhance binding to hydrophobic pockets in biological targets compared to monocyclic 1,2,4-triazines (e.g., lamotrigine) . Thiazolo-triazole derivatives (e.g., compound 3c) show selectivity in anticonvulsant models, suggesting that sulfur-containing heterocycles may favor specific CNS targets .

Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability over lamotrigine’s dichlorophenyl group, which is associated with hypersensitivity risks due to epoxide formation . Methyl Groups: The 2,3-dimethyl substituents on the imidazole ring likely enhance lipophilicity and BBB penetration compared to unsubstituted analogs (e.g., 3c) . Nitrophenyl vs.

The target compound’s structural features (fluorophenyl, methyl groups) align with both CNS and anticancer drug design principles, though empirical data are needed to confirm activity .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of enaminonitrile precursors or high-pressure Q-Tube-assisted methods, as seen in related imidazotriazine syntheses . Lamotrigine and CEN-092 require multi-step functionalization of the triazine core, highlighting trade-offs between complexity and yield .

Biological Activity

6-(4-Fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound belonging to the imidazo[1,2-b][1,2,4]triazine class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural characteristics of this compound, particularly the presence of the fluorophenyl group, enhance its biological properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN4C_{13}H_{11}FN_4. The compound features a fused imidazole and triazine ring system with a fluorinated phenyl substituent at the 6-position and two methyl groups at the 2nd and 3rd positions. This configuration is critical for its biological activity.

PropertyValue
Molecular FormulaC13H11FN4
Molecular Weight246.25 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of 4-fluoroaniline with 2,3-dimethylimidazo[1,2-b][1,2,4]triazine-6-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) under reflux conditions. The purification methods often involve recrystallization or chromatography to achieve high purity and yield .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of DNA Topoisomerase IIα : Studies have shown that derivatives can effectively inhibit this enzyme, which is crucial for DNA replication and repair in cancer cells .
  • Cytotoxicity : In vitro assays demonstrate that related compounds can induce apoptosis in various cancer cell lines with IC50 values often below those of standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown efficacy against several bacterial strains and fungi. The presence of the fluorinated phenyl group may enhance lipophilicity and membrane permeability, contributing to its antimicrobial action .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various kinases and other enzymes involved in cellular signaling pathways.
  • Binding Affinity : The structural modifications provided by the fluorophenyl group enhance binding affinity to target proteins or nucleic acids .

Case Studies

Recent studies have highlighted the biological activity of related triazine compounds:

  • Study on Triazine Derivatives : A series of N-substituted triazines were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that substituents significantly influenced cytotoxicity profiles .
  • Antimicrobial Evaluation : A comparative study assessed various imidazo-triazine derivatives for antimicrobial effectiveness against resistant bacterial strains. The findings suggested that structural variations directly correlate with biological activity .

Q & A

Q. What are the established synthetic routes for 6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of fluorinated precursors with aminoguanidine or thiosemicarbazide derivatives. For example, refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol generates the 1,2,4-triazine core, followed by cyclization with chloroacetonitrile or dimethyl malonate in DMF to form the fused imidazo-triazine system . Solvent polarity, temperature (typically 80–120°C), and stoichiometric ratios of reagents critically affect regioselectivity and yield. Lower yields (<50%) are observed with sterically hindered substrates, while electron-withdrawing groups (e.g., fluorine) enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. The 4-fluorophenyl group shows a distinct 19F^{19}\text{F} signal at δ −110 to −115 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., R-factor ≤ 0.057) resolves bond lengths and angles, confirming the planarity of the triazine ring and the dihedral angle between fluorophenyl and imidazo-triazine moieties (~15–25°) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ with <3 ppm error) .

Q. Why is the 4-fluorophenyl substituent strategically incorporated into this heterocyclic system?

Fluorine enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing cytochrome P450 oxidation. The para-fluorine atom also modulates electronic effects, increasing electron density in the triazine ring, which improves binding to target proteins (e.g., kinases) via dipole interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against cyclin-dependent kinases (CDKs)?

  • Enzymatic assays : Use recombinant CDK2/cyclin E in buffer (pH 7.4) with ATP (10 μM) and a fluorescent peptide substrate (e.g., FITC-labeled histone H1). Measure IC50_{50} via fluorescence polarization .
  • Cellular assays : Treat cancer cell lines (e.g., MCF-7) with the compound (1–50 μM) and assess proliferation (MTT assay) and cell cycle arrest (flow cytometry). Correlate results with CDK2 phosphorylation levels (Western blot) .

Q. How should conflicting data on biological activity (e.g., cytotoxicity vs. specificity) be resolved?

  • Dose-response curves : Test across a wider concentration range (0.1–100 μM) to identify off-target effects.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify inhibition ratios (CDK2 vs. unrelated kinases) .
  • Structural analogs : Compare activity of derivatives lacking the 4-fluorophenyl group to isolate pharmacophore contributions .

Q. What computational methods predict binding modes of this compound with CDK2?

  • Molecular docking : Use AutoDock Vina with CDK2 crystal structure (PDB: 1HCL). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e). Validate poses with MD simulations (100 ns) to assess stability of hydrogen bonds with Glu81 and Leu83 .
  • QSAR models : Corporate Hammett constants (σm_m for fluorine: 0.34) to predict substituent effects on inhibitory potency .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 to enhance aqueous dispersion .

Q. How does the reactivity of the imidazo-triazine core influence derivatization?

The C-3 amino group undergoes nucleophilic substitution with electrophiles (e.g., acyl chlorides, sulfonyl chlorides). For example, treatment with trifluoroacetic anhydride yields N-acylated derivatives, which can be further functionalized via Suzuki coupling to introduce aryl/heteroaryl groups .

Methodological Considerations

Q. What purification techniques optimize yield for polar derivatives?

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 to 1:2).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields high-purity crystals (>95% by HPLC) .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Core modifications : Replace dimethyl groups with ethyl or cyclopropyl to assess steric effects.
  • Substituent variation : Synthesize analogs with Cl, Br, or OCH3_3 at the phenyl ring and compare logD/CDK2 IC50_{50} values .

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